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Advantame-D3

Cat. No.: B1161933
M. Wt: 463.54
Attention: For research use only. Not for human or veterinary use.
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Description

Principles of Deuterium (B1214612) Isotope Labeling and its Analytical Advantages

Deuterium (²H or D), a stable isotope of hydrogen, is a common choice for isotopic labeling. wikipedia.org The significant mass difference between protium (B1232500) (¹H) and deuterium imparts measurable changes in the physical properties of molecules, which can be detected by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. wikipedia.orghuji.ac.il

In mass spectrometry, the increase in molecular weight of a deuterated compound allows it to be distinguished from its non-labeled counterpart. nih.gov This principle is the foundation of quantitative analyses where a known amount of a deuterated compound is added as an internal standard to a sample. By comparing the MS signal intensity of the labeled standard to the unlabeled analyte, precise quantification can be achieved, minimizing experimental variability. washington.edu

In NMR spectroscopy, the substitution of a proton with a deuteron (B1233211) leads to small but detectable changes in the chemical shifts of nearby nuclei, an effect known as an isotope shift. huji.ac.ilbibliotekanauki.pl These shifts provide valuable information about molecular structure, bonding, and dynamics. huji.ac.ilbibliotekanauki.pl

The use of deuterium labeling can also influence the metabolic fate of a compound. The carbon-deuterium bond is stronger than the carbon-hydrogen bond, which can lead to a slower rate of metabolic reactions that involve breaking this bond. This "kinetic isotope effect" can result in an improved metabolic profile and increased half-life of a drug. ukisotope.com

Overview of Advantame-D3's Role as a Deuterated Chemical Compound in Contemporary Research

This compound is the deuterated form of Advantame (B10861123), a high-intensity sweetener. cymitquimica.comcymitquimica.com Specifically, it is a labeled analog where three hydrogen atoms on the methoxy (B1213986) group have been replaced with deuterium atoms. cymitquimica.compharmaffiliates.com This isotopic labeling makes this compound a valuable tool in scientific research, particularly in analytical chemistry. pharmaffiliates.com Its primary application is as an internal standard for the accurate quantification of Advantame in various samples, such as processed foods. researchgate.net The use of this compound helps to ensure the reliability and accuracy of analytical methods developed to monitor the levels of this sweetener. researchgate.net

Properties

Molecular Formula

C₂₄H₂₇D₃N₂O₆·H₂O

Molecular Weight

463.54

Synonyms

N-[3-(3-Hydroxy-4-methoxyphenyl)propyl]-L-α-aspartyl-L-phenylalanine 2-Methyl Ester Hydrate-D3 (1:1);  _x000B_N-[3-(3-Hydroxy-4-methoxyphenyl)propyl]-L-α-aspartyl-L-phenylalanine 2-Methyl Ester Monohydrate-D3

Origin of Product

United States

Chemical Identity and Properties of Advantame D3

Advantame-D3 is a deuterated analog of the high-intensity sweetener, Advantame (B10861123). cymitquimica.com The key distinction lies in the substitution of three hydrogen atoms with deuterium (B1214612) atoms on the methoxy (B1213986) group of the vanillin-derived portion of the molecule. cymitquimica.compharmaffiliates.com

PropertyValueSource(s)
Systematic IUPAC Name (3S)-3-{[3-(3-Hydroxy-4-methoxyphenyl)propyl]amino}-4-{[(2S)-1-methoxy-1-oxo-3-phenylpropan-2-yl]amino}-4-oxobutanoic acid wikipedia.org
Synonyms N-[3-(3-Hydroxy-4-methoxyphenyl)propyl]-L-alpha-aspartyl-L-phenylalanine 2-Methyl Ester-D3 cymitquimica.com
Chemical Formula C₂₄D₃H₂₇N₂O₇ cymitquimica.com
Molecular Weight 461.523 g/mol cymitquimica.com

Synthesis and Manufacturing of Advantame D3

The synthesis of Advantame-D3 involves the core structure of Advantame (B10861123), which is produced through a multi-step chemical process. Advantame itself is synthesized from two key starting materials: aspartame (B1666099) and vanillin (B372448). wikipedia.org

The manufacturing process for Advantame generally involves the following key steps:

Preparation of an Intermediate from Vanillin: Vanillin is converted into 3-(3-hydroxy-4-methoxyphenyl) propanal (HMPA). wikipedia.org This transformation can be achieved through a multi-step process. wikipedia.org

Reductive Amination: Aspartame is then reacted with HMPA via N-alkylation to form Advantame. fao.orgfao.org

Purification: The final product is purified through recrystallization using solvents such as methanol (B129727) and ethyl acetate. fao.orgfao.org

For the synthesis of this compound, a deuterated version of one of the starting materials would be required. Based on the chemical name, N-[3-(3-Hydroxy-4-(methyl-d3)phenyl)propyl)amino]-4-(((S)-1-methoxy-1-oxo-3-phenylpropan-2-yl)amino)-4-oxobutanoic acid Hydrate, the deuterium (B1214612) atoms are located on the methoxy (B1213986) group which originates from a deuterated vanillin precursor. pharmaffiliates.com

Application of Advantame D3 in Metabolic and Pharmacokinetic Investigations

Elucidation of Metabolic Pathways of Advantame (B10861123) using Advantame-D3 as a Tracer

Utilizing this compound as a tracer has been instrumental in mapping the metabolic journey of advantame. Stable isotope labeling is a widely recognized technique in drug development for quantitative analysis and understanding metabolic profiles. medchemexpress.com

In vitro studies, which are experiments conducted in a controlled environment outside of a living organism, are foundational in understanding a compound's metabolic fate. Studies using simulated gastric and intestinal fluids have shown that advantame is stable in stomach acid but is quickly broken down into its main metabolite, advantame-acid (ANS9801-acid), in the intestines. fsc.go.jp This rapid conversion is a key feature of its metabolism. fsc.go.jpfoodstandards.gov.au

Further in vitro investigations have examined the binding of radiolabeled advantame and advantame-acid to plasma proteins in humans, dogs, and rats. who.intfoodstandards.gov.au These studies help to characterize the distribution potential of the compound and its metabolites in the bloodstream.

Studies in non-human models, such as rats and dogs, have been crucial for understanding the biotransformation of advantame. Following oral administration, advantame is extensively converted to advantame-acid in the gastrointestinal tract of all species tested. foodstandards.gov.au In fact, unchanged advantame is typically not found in the urine or feces after oral dosing. foodstandards.gov.aufoodstandards.gov.au

The primary metabolic pathway involves the de-esterification of advantame to form advantame-acid. fsc.go.jpnih.gov This principal metabolite, along with other minor metabolites, is then further processed. In rats and dogs, absorbed advantame-acid is extensively metabolized. foodstandards.gov.aufoodstandards.gov.au

Key metabolites identified across species include:

Advantame-acid (ANS9801-acid): The main metabolite found in plasma, urine, and feces. who.intnih.gov

N-(3-(3-hydroxy-4-methoxyphenyl)propyl)-L-aspartic acid (termed HF-1): A minor metabolite. nih.gov

3-[3-hydroxy-4-methoxyphenyl]-1-propylamine (termed HU-1): Another minor metabolite. nih.gov

Metabolite D3: An unidentified metabolite found in the urine of dogs. who.intfoodstandards.gov.au

The metabolic profile is generally similar between rats, dogs, and humans, which supports the use of these animal models in safety assessments. fsc.go.jpnih.gov

Table 1: Major and Minor Metabolites of Advantame Following Oral Administration

MetaboliteDetected In
Advantame-acid (ANS9801-acid)Rats, Dogs, Humans
HF-1Rats, Dogs, Humans
HU-1Rats, Dogs, Humans
D3Dogs

Source: Data compiled from fsc.go.jpwho.intfoodstandards.gov.aunih.gov

The use of stable isotope-labeled compounds like this compound is a powerful technique for metabolic flux analysis, which measures the rates of metabolic reactions. While specific metabolic flux analysis studies on this compound are not detailed in the provided results, the principles of such techniques are well-established. For instance, stable isotope tracers are used to assess hepatic de novo lipogenesis, glucose production, and lipoprotein fluxes in metabolic clinical trials. prosciento.com The use of deuterated compounds is a common strategy in these types of studies to trace metabolic pathways and quantify the turnover of various molecules. nih.govresearchgate.net

Investigation of Biotransformation Reactions in Non-Human Biological Systems

Pharmacokinetic Assessments in Pre-clinical Models Utilizing this compound

Pharmacokinetics describes how the body absorbs, distributes, metabolizes, and excretes a substance. The use of labeled compounds like this compound is essential for these assessments.

ADME studies using radiolabeled advantame have provided a clear picture of its journey through the body in pre-clinical models.

Absorption: Advantame is rapidly but poorly absorbed after oral administration. europa.eu The bioavailability of total radioactivity is estimated to be between 7-9% in rats and 8-15% in dogs. foodstandards.gov.aufoodstandards.gov.au The primary form absorbed is advantame-acid, following its formation in the gut. nih.gov

Distribution: Following absorption, the low levels of radioactivity found outside the gastrointestinal tract indicate no specific tissue accumulation. who.int Studies in pregnant rats showed that advantame and its metabolites did not cross the placenta. foodstandards.gov.auwho.intfoodstandards.gov.au

Metabolism: As discussed, advantame is rapidly metabolized, primarily to advantame-acid. nih.govwikipedia.org

Excretion: The main route of excretion for advantame and its metabolites is through the feces in rats, dogs, and humans (over 80%). nih.goveuropa.eu Urinary excretion is a minor pathway. nih.govwikipedia.org In rats, about 75% of the absorbed radioactivity is excreted via feces, with the rest in the urine. foodstandards.gov.aufoodstandards.gov.au In dogs, the absorbed dose is found in roughly equal amounts in both urine and feces. foodstandards.gov.aufoodstandards.gov.au

The half-life of a compound refers to the time it takes for its concentration in the body to be reduced by half. Systemic exposure refers to the amount of the substance that reaches the bloodstream.

Half-Life: The apparent elimination half-life of radioactivity from plasma shows significant variation between species. In rats, it is approximately 8 hours, whereas in dogs, it is much longer at 95 hours. foodstandards.gov.aufoodstandards.gov.au The longer half-life in dogs may be due to the enterohepatic recirculation of advantame-acid and its metabolites. foodstandards.gov.aufoodstandards.gov.au

Systemic Exposure: The time to reach maximum plasma concentration (Cmax) also varies. In rats, the Cmax of radiolabeled metabolites occurs within 15-45 minutes. foodstandards.gov.aufoodstandards.gov.au In contrast, the Cmax in dogs is observed at a much later time point of 6-8 hours. foodstandards.gov.aufoodstandards.gov.au A comparison of the area under the plasma concentration-time curve (AUC) indicates that systemic exposure to advantame metabolites is approximately 40 to 600 times higher in dogs than in rats at equivalent oral doses. foodstandards.gov.au There is no evidence of accumulation with repeated dosing. who.int

Table 2: Comparative Pharmacokinetic Parameters of Advantame Metabolites in Pre-clinical Models

ParameterRatDog
Bioavailability7-9%8-15%
Time to Max. Plasma Conc. (Tmax)15-45 minutes6-8 hours
Elimination Half-Life (t1/2)~8 hours~95 hours
Primary Excretion RouteFeces (~75%)Feces and Urine (~50% each)

Source: Data compiled from foodstandards.gov.aufoodstandards.gov.au

Modeling and Simulation of Deuterated Compound Disposition

Modeling and simulation play a critical role in predicting and understanding the pharmacokinetic behavior of new compounds and their metabolites. For deuterated substances, computational models can be employed to simulate their disposition in the body, taking into account the kinetic isotope effect (KIE). The KIE can, in some instances, alter the rate of metabolism at or near the site of deuteration, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond.

While specific models for this compound are not publicly documented, the general approach can be illustrated by models developed for other deuterated molecules. For example, in the study of deuterated methanol (B129727) in astrophysical environments, gas-grain chemical codes have been used to model the formation and distribution of deuterated species. arxiv.org These models incorporate parameters such as reaction rates, diffusion, and binding energies to predict the abundance and location of both the deuterated and non-deuterated forms. arxiv.org

A similar approach in a biological context for a compound like this compound would involve developing a physiologically based pharmacokinetic (PBPK) model. Such a model would include compartments representing different organs and tissues, connected by blood flow. The model would incorporate data on:

Absorption: How the compound is absorbed from the gastrointestinal tract.

Distribution: How it is distributed to various tissues.

Metabolism: The enzymatic reactions that transform the compound, including any potential KIE for this compound.

Excretion: The routes by which the compound and its metabolites are eliminated from the body.

Comparative Metabolic Studies of Advantame and this compound

Direct comparative metabolic studies between Advantame and a specifically characterized this compound are not detailed in the available scientific literature. However, extensive research on the metabolism of advantame has identified several key metabolites. In animal studies, particularly in dogs, an unidentified metabolite designated as "D3" has been reported. fsc.go.jpwho.int

In a study evaluating the metabolism of advantame in dogs, various metabolites were quantified in the urine following both oral and intravenous administration. After intravenous dosing, the unidentified metabolite D3 was the second most abundant metabolite detected in urine, accounting for 4.5-5.1% of the administered dose. fsc.go.jp This was a notable finding, as its concentration was significant compared to other identified metabolites.

The table below summarizes the urinary excretion of advantame metabolites in dogs from a key study.

Metabolite% of Dose in Urine (Oral Administration)% of Dose in Urine (Intravenous Administration)
ANS9801-acid1.6 - 3.1%22.9 - 25.1%
HF-10.3 - 1.5%0.9 - 1.4%
HU-10.2 - 0.3%0.2 - 0.3%
D3 (unidentified)0.5 - 1.0%4.5 - 5.1%
Data sourced from a risk assessment report on advantame. fsc.go.jp

It is crucial to note that the "D3" metabolite has been explicitly labeled as "unidentified." fsc.go.jpwho.int One regulatory assessment mentioned that because the D3 metabolite was only detected in the urine of dogs, it was not characterized further. who.int Therefore, there is no confirmation that this "D3" is a deuterated form of advantame. The designation "D3" is likely an internal laboratory code for an unknown metabolite observed in dogs.

In humans, the primary route of advantame metabolism involves the hydrolysis of the methyl ester group to form its main metabolite, ANS9801-acid. wikipedia.orgscience.gov This de-esterified metabolite, along with others such as N-(3-(3-hydroxy-4-methoxyphenyl))propyl-L-aspartic acid (HF-1), are the principal metabolic products excreted. fsc.go.jpwikipedia.org

Theoretical and Mechanistic Considerations of Deuterium Labeling in Advantame D3

Deuterium (B1214612) Kinetic Isotope Effect (DKIE) and its Influence on Reaction Rates

The Deuterium Kinetic Isotope Effect (DKIE) refers to the change in the rate of a chemical reaction when a hydrogen atom (H) at a bond-breaking site is replaced by its heavier, stable isotope, deuterium (D). researchgate.netfaccts.de This phenomenon is a cornerstone for investigating reaction mechanisms and is intentionally leveraged in molecular design to alter reaction rates. faccts.deosti.gov

The physical basis for the primary DKIE lies in the difference in mass between deuterium and hydrogen. The carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the corresponding carbon-hydrogen (C-H) bond, making the C-D bond stronger and more stable. libretexts.org Consequently, more energy is required to break a C-D bond than a C-H bond. If this bond cleavage is part of the rate-determining step of a reaction, the reaction will proceed more slowly for the deuterated compound. libretexts.orgcambridgemedchemconsulting.com The magnitude of the DKIE (expressed as the rate constant ratio kH/kD) can vary, but values for primary C-H bond cleavage often range from 2 to 7. cambridgemedchemconsulting.com

In the context of Advantame-D3, the deuterium atoms are located on the methoxy (B1213986) group. cymitquimica.com A common metabolic reaction for compounds containing a methoxy group is O-demethylation, a process that involves the cleavage of a C-H bond. The substitution with deuterium in this compound would be expected to slow the rate of this specific metabolic transformation due to the DKIE.

PropertyCarbon-Hydrogen (C-H) BondCarbon-Deuterium (C-D) BondReference
Bond Dissociation Energy WeakerStronger (~5 kJ/mol) libretexts.org
Bond Length LongerShorter (~0.005 Å) nih.gov
Vibrational Frequency HigherLower faccts.de
Zero-Point Energy HigherLower ucsb.edu
Reaction Rate (in rate-determining step) FasterSlower cambridgemedchemconsulting.com

Impact of Deuterium Substitution on Enzymatic Metabolism Pathways

The substitution of hydrogen with deuterium is a recognized strategy in pharmaceutical sciences to favorably alter the metabolic profile of a molecule. zeochem.combusinessresearchinsights.com By slowing down certain metabolic pathways, deuteration can potentially increase a drug's half-life and bioavailability or reduce the formation of toxic metabolites. researchgate.net

The metabolism of xenobiotics is largely carried out by the cytochrome P450 (CYP) family of enzymes, which are responsible for a majority of drug metabolism reactions. plos.org For Advantame (B10861123), O-demethylation of the methoxy group is a known metabolic pathway, alongside the primary hydrolysis of the methyl ester to form advantame-acid (ANS9801-acid). foodstandards.gov.aueuropa.eu

Increased Half-Life: If O-demethylation is a significant route of clearance for the parent compound, slowing this step could lead to a longer systemic half-life.

Metabolic Shunting: Reducing the rate of one metabolic pathway can divert the molecule's metabolism towards other, previously minor, pathways. researchgate.net In the case of this compound, slowing O-demethylation could potentially increase the proportion of the compound that is metabolized via hydrolysis to advantame-acid.

Reduced Metabolite-Related Effects: If the product of O-demethylation had any undesirable biological activity, deuteration would reduce its formation.

Deuterated compounds, such as deuterated glucose, are also invaluable as stable isotopic tracers in metabolic research, allowing for the non-invasive mapping of metabolic fluxes and pathways using techniques like Deuterium Metabolic Imaging (DMI).

Metabolic ConsequencePredicted Effect on this compound (at the methoxy group)Underlying Principle
Rate of O-demethylation DecreaseDeuterium Kinetic Isotope Effect (DKIE)
Systemic Half-life Potential IncreaseReduced metabolic clearance via the O-demethylation pathway.
Metabolic Profile Potential shift towards hydrolysis"Metabolic Shunting" due to the slowing of a competing pathway.
Bioavailability Potential IncreaseReduced first-pass metabolism if O-demethylation is a key part of it.

Stereochemical and Conformational Implications of Deuteration

Deuterium substitution, while electronically similar to hydrogen, does introduce subtle but distinct physical changes to a molecule's structure. The C-D bond is marginally shorter and less polarizable than a C-H bond. nih.gov These alterations can, in turn, influence the conformational preferences of a molecule, affecting how it interacts with biological targets like enzymes or receptors.

In other molecular contexts, deuteration can be a powerful tool for enhancing stereochemical stability. For instance, if a stereocenter has an acidic proton, its replacement with deuterium can slow down the rate of racemization or epimerization, a process where the stereocenter inverts its configuration. cambridgemedchemconsulting.com This specific application, however, is not relevant to the deuteration pattern present in this compound.

Bioisosteric Principles of Hydrogen-Deuterium Exchange in Molecular Design

Bioisosterism is a strategy in medicinal chemistry where an atom or group of atoms in a biologically active compound is replaced by another with similar physical or chemical properties, with the goal of creating a new compound with improved characteristics. cambridgemedchemconsulting.comnih.gov The exchange of hydrogen for deuterium is considered a highly conservative or "classical" bioisosteric replacement. cambridgemedchemconsulting.com

The primary objective of H-D exchange is typically not to alter the fundamental pharmacology of a molecule (e.g., its ability to bind to a target receptor) but to modulate its pharmacokinetic properties. nih.gov By strategically replacing hydrogen atoms at sites of metabolic attack, chemists can leverage the DKIE to enhance metabolic stability, prolong duration of action, and potentially reduce toxicities associated with certain metabolites. cambridgemedchemconsulting.comresearchgate.net

Beyond the DKIE, deuteration can subtly influence other physicochemical properties. The lower lipophilicity and smaller molar volume associated with deuterium can affect a molecule's transport and distribution. nih.gov Furthermore, the acidity and basicity of nearby functional groups can be slightly altered, which may influence intermolecular interactions. nih.gov this compound exemplifies the application of these principles, existing as a labeled analogue of a food additive, likely intended for use as a stable internal standard for analytical quantification or for conducting detailed metabolic studies. cymitquimica.comzeochem.com

Future Directions and Advanced Research Applications of Advantame D3

Development of Novel Analytical Approaches for Trace Level Detection

The accurate quantification of high-intensity sweeteners in complex matrices such as food products and environmental samples is a significant analytical challenge. The development of robust and sensitive analytical methods is crucial for monitoring and research. Advantame-D3 is ideally suited to serve as an internal standard in isotope dilution mass spectrometry (IDMS) methods, which is considered a gold-standard quantitative technique.

The use of a deuterated standard like this compound can significantly improve the accuracy and precision of quantification. nih.gov Because this compound has nearly identical chemical and physical properties to native advantame (B10861123), it co-elutes during chromatographic separation and experiences similar ionization effects in the mass spectrometer, effectively correcting for matrix effects and variations in sample preparation and instrument response. shimadzu.com

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful technique for the determination of sweeteners. researchgate.netfao.org A method using this compound as an internal standard would involve adding a known quantity of the deuterated compound to a sample before extraction and analysis. The ratio of the signal from the native analyte to the deuterated standard allows for precise quantification, even at ultra-trace levels. researchgate.net The development of such methods is essential for pharmacokinetic studies, environmental monitoring, and ensuring compliance with food regulations. The fragmentation pathways of advantame have been studied, which is crucial for developing sensitive trace-level determination methods in complex matrices. researchgate.net

Integration with Advanced Omics Technologies (e.g., Metabolomics, Lipidomics)

Omics technologies, such as metabolomics and lipidomics, provide a global snapshot of the small molecules within a biological system, offering deep insights into metabolic responses to external stimuli. The integration of stable isotope-labeled compounds like this compound into omics workflows opens up powerful new research possibilities. symeres.com

In metabolomics studies, this compound can be used as a tracer to follow the metabolic fate of advantame within an organism or cell culture system. By tracking the appearance of deuterated metabolites over time using mass spectrometry, researchers can definitively identify breakdown products and map the specific metabolic pathways involved. This approach overcomes the ambiguity of identifying metabolites based solely on mass, providing a clear lineage from the parent compound. Such studies are crucial for understanding how the body processes this sweetener.

Similarly, in lipidomics, while not a lipid itself, the metabolic effects of advantame could indirectly influence lipid profiles. For instance, studies have used lipidomics to investigate the effects of aspartame (B1666099) and vitamin D3 on cellular lipid composition. nih.govnih.gov this compound could be used in studies to probe whether its metabolism impacts pathways related to lipid synthesis or breakdown. Deuterated standards are commonly used in lipidomics to normalize data and ensure accurate quantification of changes in lipid species. nih.gov

Mechanistic Studies on Enzyme-Substrate Interactions using Isotopic Probes

Deuterium-labeled compounds are invaluable tools for investigating the mechanisms of enzyme-catalyzed reactions. symeres.comnih.gov The substitution of hydrogen with deuterium (B1214612) at a site of enzymatic cleavage can significantly slow down the reaction rate due to the kinetic isotope effect (KIE). The C-D bond is stronger and requires more energy to break than a C-H bond, a principle that has been used to improve the metabolic properties of drug candidates. nih.gov

By comparing the rate of metabolism of advantame with that of this compound, researchers can gain critical insights into the rate-limiting steps of its breakdown. If deuteration at a specific position significantly reduces the metabolic rate, it strongly implies that the cleavage of that C-H bond is a key part of the enzymatic process. This allows for the precise identification of metabolic soft spots in the molecule.

Furthermore, these KIE studies can help identify the specific enzymes responsible for advantame metabolism, such as cytochrome P450 isoforms. By incubating this compound with various purified enzymes or human liver microsomes and measuring the KIE, researchers can pinpoint which enzymes have the highest activity towards the sweetener. This knowledge is fundamental to understanding potential interactions and variability in metabolism across populations. nih.gov

Computational Chemistry and Molecular Dynamics Simulations of Deuterated Compounds

Computational chemistry and molecular dynamics (MD) simulations offer a powerful lens through which to examine molecules at an atomic level. These theoretical methods can predict how deuteration affects the structure, stability, and behavior of a compound like this compound. fugaku100kei.jp

Quantum chemical methods, such as Density Functional Theory (DFT), can be used to calculate the geometric and electronic properties of both advantame and this compound. ajchem-a.comnih.gov These calculations can precisely model the changes in bond lengths, angles, and vibrational frequencies that result from isotopic substitution. ajchem-a.com Such studies help elucidate the fundamental physical basis for the kinetic isotope effect and can predict its magnitude.

Molecular dynamics simulations can be employed to model the interaction of this compound with biological targets, such as metabolic enzymes or taste receptors, over time. By simulating the dynamic movement and binding of the deuterated ligand within the active site of a protein, researchers can understand how the subtle changes induced by deuteration might affect binding affinity and orientation. This computational approach can guide the design of further experimental studies and provide a deeper understanding of the molecular interactions that govern the sweetener's biological activity. researchgate.netresearchgate.net

Applications in Advanced Pre-clinical Research Models and Organ-on-Chip Technologies

Organ-on-a-chip (OOC) technologies are microfluidic devices containing living human cells that mimic the structure and function of human organs, such as the liver, gut, or kidney. technologynetworks.commdpi.comnih.gov These advanced models offer a more human-relevant alternative to traditional animal testing for studying the effects of compounds like sweeteners. researchgate.netemulatebio.com

This compound can be a valuable tool in these systems. For example, in a "gut-on-a-chip" model, researchers could introduce this compound to the apical side of intestinal cells and monitor the appearance of the parent compound and its deuterated metabolites on the basal side, simulating absorption and metabolism in the human intestine. foodstandards.gov.au Similarly, a "liver-on-a-chip" could be used to study the hepatic metabolism of this compound in a controlled environment, providing clear data on metabolic pathways and rates in human liver cells. emulatebio.com A "tongue-on-a-chip" has already been used to assess the sweetness profile of advantame, demonstrating the applicability of such models. acs.org The use of the deuterated form would allow for precise tracking and quantification within these sophisticated microphysiological systems.

Expansion of Deuterated Compound Libraries for Research Purposes

The creation of libraries of deuterated compounds is becoming increasingly important for the scientific community. cymitquimica.comucsc.edu These libraries serve as a valuable resource for researchers in drug discovery, analytical chemistry, and metabolic studies. medchemexpress.comtargetmol.com Deuterated compounds are frequently used as internal standards for bioanalysis and as tools to create more metabolically stable drug candidates. symeres.comnih.gov

The inclusion of this compound in these research libraries provides scientists with a high-quality, well-characterized tool for studying the biochemistry and analytical chemistry of artificial sweeteners. Its availability facilitates the standardization of analytical methods across different laboratories and supports advanced research into the metabolism and biological effects of advantame. As research into the interactions between food additives and human physiology becomes more sophisticated, the demand for such precise chemical probes will continue to grow.

Q & A

Q. How to align this compound preclinical studies with ARRIVE 2.0 guidelines?

  • Methodological Guidance : Document sample-size justifications (power analysis), randomization schemes, and blinding protocols. Use SYRCLE’s risk-of-bias tool for animal studies and submit raw data to platforms like Figshare or Zenodo with CC-BY licenses .

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